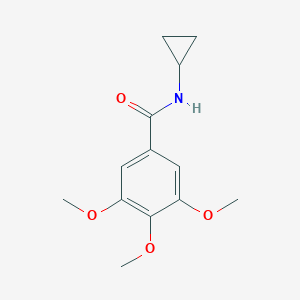![molecular formula C25H21FN2O3 B186027 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide CAS No. 5702-15-8](/img/structure/B186027.png)
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide, also known as DMFQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMFQ belongs to the class of quinoline carboxamides and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It also modulates the activity of various transcription factors such as NF-κB, which plays a key role in inflammation and cancer development.
Biochemische Und Physiologische Effekte
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has several advantages as a research tool, including its high potency and specificity towards its target molecules. It can be easily synthesized in the laboratory and has been found to have low toxicity in animal models. However, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also has some limitations, including its poor solubility in water and its instability under certain conditions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide. One potential area of investigation is its use in combination with other therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the development of novel 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide analogs with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide and its potential as a therapeutic agent for various neurological disorders.
Synthesemethoden
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with 2-(3,4-dimethoxyphenyl)acetyl chloride, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The final product is obtained through purification and characterization using various techniques such as HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various fields of scientific research. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has also been found to possess anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines and chemokines. Additionally, studies have shown that 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has neuroprotective effects and can improve cognitive function in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
5702-15-8 |
|---|---|
Produktname |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
Molekularformel |
C25H21FN2O3 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21FN2O3/c1-30-23-12-9-17(13-24(23)31-2)22-14-20(19-5-3-4-6-21(19)28-22)25(29)27-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
BMEWORGLIPVIBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




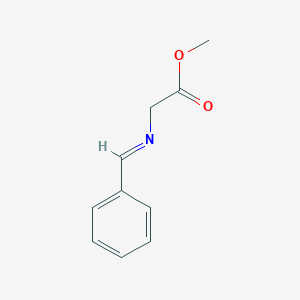


![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

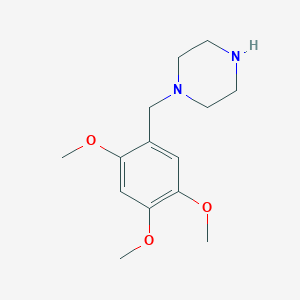
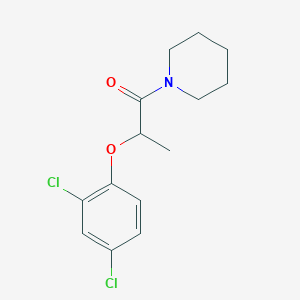
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

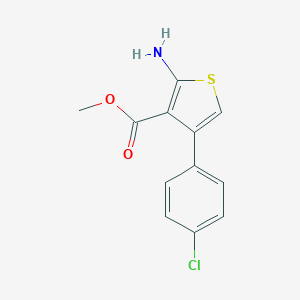
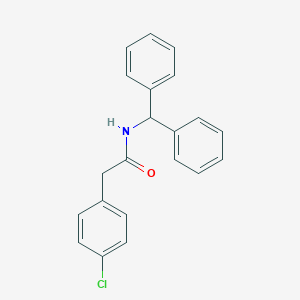
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
